![molecular formula C21H22ClFN4O3 B12430839 O-Desmethyl gefitinib D8](/img/structure/B12430839.png)
O-Desmethyl gefitinib D8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Desmethyl gefitinib D8 is a deuterium-labeled derivative of O-Desmethyl gefitinib, which is an active metabolite of gefitinib. Gefitinib is a selective small-molecule epidermal growth factor receptor tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. The deuterium labeling in this compound is used to study the pharmacokinetics and metabolic pathways of gefitinib in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Desmethyl gefitinib D8 involves the deuterium labeling of O-Desmethyl gefitinib. The formation of O-Desmethyl gefitinib itself is dependent on the activity of the cytochrome P450 enzyme CYP2D6, which catalyzes the demethylation of gefitinib . The deuterium labeling is typically achieved through the use of deuterated reagents in the synthesis process.
Industrial Production Methods
Industrial production of this compound would involve large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process would likely involve multiple steps, including the synthesis of gefitinib, its demethylation to form O-Desmethyl gefitinib, and subsequent deuterium labeling .
Chemical Reactions Analysis
Types of Reactions
O-Desmethyl gefitinib D8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated metabolites, while substitution reactions can lead to the formation of different derivatives with modified functional groups .
Scientific Research Applications
O-Desmethyl gefitinib D8 is a deuterium-labeled derivative of O-Desmethyl gefitinib, an active metabolite of Gefitinib, a selective epidermal growth factor receptor tyrosine kinase inhibitor. Gefitinib is used in the treatment of non-small cell lung cancer (NSCLC). The deuterium labeling allows scientists to study the pharmacokinetics and metabolic pathways of gefitinib in biological systems. this compound exerts its effects by inhibiting the epidermal growth factor receptor tyrosine kinase. This inhibition prevents the phosphorylation of tyrosine residues on the receptor, thereby blocking the downstream signaling pathways involved in cell proliferation and survival.
Scientific Research Applications
This compound is used in scientific research for several applications:
- Pharmacokinetics and Metabolic Studies The deuterium labeling in this compound makes it a valuable tool for studying the metabolism of gefitinib. The deuterium labeling provides insights into the metabolic pathways and the effects of gefitinib and its metabolites in biological systems, making it a valuable tool in drug development and research.
- EGFR Inhibition O-desmethyl gefitinib inhibits EGFR with an IC50 of 36 nM in subcellular assays . It exerts its effects by inhibiting the epidermal growth factor receptor tyrosine kinase. This inhibition prevents the phosphorylation of tyrosine residues on the receptor, thereby blocking the downstream signaling pathways involved in cell proliferation and survival.
-
Comparison with Similar Compounds this compound is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies.
Compound Description Gefitinib The parent compound of this compound, used in the treatment of non-small cell lung cancer. Afatinib Another epidermal growth factor receptor tyrosine kinase inhibitor used in cancer therapy. Erlotinib A similar compound that targets the epidermal growth factor receptor and is used in the treatment of various cancers. - ** determining CYP2D6 activity** The formation of O-desmethyl gefitinib is dependent on CYP2D6 activity .
Case studies
- A study involving tumor xenografts in nude mice demonstrated that while both gefitinib and O-desmethyl gefitinib were present at similar plasma concentrations, only gefitinib significantly inhibited tumor growth. The area under the curve (AUC) for gefitinib was markedly higher (300 µg h/g) compared to O-desmethyl gefitinib (44.3 µg h/g), reinforcing the idea that O-desmethyl gefitinib does not contribute significantly to the therapeutic effects observed with gefitinib.
- Desmethyl-gefitinib had little effect on tumour growth and is, therefore, considered unlikely to contribute significantly to the therapeutic activity of gefitinib in the clinical situation .
Mechanism of Action
O-Desmethyl gefitinib D8 exerts its effects by inhibiting the epidermal growth factor receptor tyrosine kinase. This inhibition prevents the phosphorylation of tyrosine residues on the receptor, thereby blocking the downstream signaling pathways involved in cell proliferation and survival. The molecular targets include the epidermal growth factor receptor, and the pathways involved are primarily related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Gefitinib: The parent compound of O-Desmethyl gefitinib D8, used in the treatment of non-small cell lung cancer.
Afatinib: Another epidermal growth factor receptor tyrosine kinase inhibitor used in cancer therapy.
Uniqueness
This compound is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides insights into the metabolic pathways and the effects of gefitinib and its metabolites in biological systems, making it a valuable tool in drug development and research .
Biological Activity
O-Desmethyl gefitinib D8 is a deuterated analog of O-desmethyl gefitinib, which is an active metabolite of gefitinib, a well-known epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy. Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and pharmacokinetic properties. This article compiles findings from various studies to provide a comprehensive overview of its biological activity.
Overview of Gefitinib and Its Metabolites
Gefitinib is primarily used for the treatment of non-small cell lung cancer (NSCLC) and works by inhibiting the EGFR tyrosine kinase activity. O-desmethyl gefitinib is formed through the metabolism of gefitinib, predominantly via cytochrome P450 enzymes, particularly CYP2D6. The pharmacological profile of this compound reflects its role as a significant metabolite with distinct biological activities compared to its parent compound.
In Vitro Studies
- EGFR Inhibition :
- Cell Growth Inhibition :
In Vivo Studies
A study involving tumor xenografts in nude mice demonstrated that while both gefitinib and O-desmethyl gefitinib were present at similar plasma concentrations, only gefitinib significantly inhibited tumor growth. The area under the curve (AUC) for gefitinib was markedly higher (300 µg h/g) compared to O-desmethyl gefitinib (44.3 µg h/g), reinforcing the idea that O-desmethyl gefitinib does not contribute significantly to the therapeutic effects observed with gefitinib .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that its formation and activity are influenced by genetic polymorphisms affecting CYP2D6 enzyme activity. Variations in this enzyme can lead to differences in drug metabolism and efficacy among individuals .
Key Pharmacokinetic Parameters :
- Bioavailability : The bioavailability of O-desmethyl gefitinib is significantly affected by the metabolic pathways involving CYP2D6.
- Half-life : Studies suggest that the half-life of O-desmethyl metabolites may differ from that of gefitinib, impacting dosing regimens .
Clinical Trials
In clinical settings, the combination of gefitinib with other agents has been explored. For instance, a Phase-1 trial evaluated the safety and pharmacokinetics of gefitinib combined with temozolomide in patients with recurrent glioblastoma multiforme. Although this trial did not directly assess this compound, it provided insights into how metabolites might behave in combination therapies .
Summary Table of Biological Activities
Parameter | Gefitinib | O-Desmethyl Gefitinib | This compound |
---|---|---|---|
EGFR IC50 (µM) | 0.022 | 0.036 | Not directly measured |
Cell Growth IC50 (µM) | 0.049 | 0.76 | Not directly measured |
Tumor Growth Inhibition (AUC) | 300 µg h/g | 44.3 µg h/g | Not directly measured |
Metabolic Pathway | CYP2D6 | CYP2D6 | CYP2D6 |
Properties
Molecular Formula |
C21H22ClFN4O3 |
---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
4-(3-chloro-4-fluoroanilino)-6-[3-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)propoxy]quinazolin-7-ol |
InChI |
InChI=1S/C21H22ClFN4O3/c22-16-10-14(2-3-17(16)23)26-21-15-11-20(19(28)12-18(15)24-13-25-21)30-7-1-4-27-5-8-29-9-6-27/h2-3,10-13,28H,1,4-9H2,(H,24,25,26)/i5D2,6D2,8D2,9D2 |
InChI Key |
IFMMYZUUCFPEHR-RHDPTBQRSA-N |
Isomeric SMILES |
[2H]C1(C(OC(C(N1CCCOC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl)O)([2H])[2H])([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
C1COCCN1CCCOC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.